molecular formula C12H10N2O2 B186306 Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- CAS No. 33527-99-0

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-

Cat. No. B186306
CAS RN: 33527-99-0
M. Wt: 214.22 g/mol
InChI Key: JDSTULKHJSTULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- (CBDQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDQ is a cyclic imide that contains a quinoxaline ring and two carbonyl groups. It is a stable compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a wide range of biological activities, making it a versatile compound for use in different experiments. However, there are also some limitations to the use of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the field of materials science. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is needed to fully understand the mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- and its potential applications in different fields.

Synthesis Methods

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- can be synthesized using different methods, including cyclization of the corresponding diamine, cyclization of the corresponding diketone, and the reaction of the corresponding lactam with a suitable reagent. The most commonly used method is the cyclization of the corresponding diamine using a suitable oxidant.

Scientific Research Applications

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been extensively studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.

properties

CAS RN

33527-99-0

Product Name

Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione

InChI

InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3

InChI Key

JDSTULKHJSTULW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C

Other CAS RN

33527-99-0

Origin of Product

United States

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